CC1=CC(OC(F)(F)F)=CC(CBr)=C1
. The InChI string is 1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3
. CC1=CC(OC(F)(F)F)=CC(CBr)=C1
. The InChI string is 1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3
.
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is , and it has garnered interest in various fields due to its unique structural features and potential applications in organic synthesis and pharmaceuticals.
This compound falls under the category of halogenated aromatic compounds. It is classified based on its functional groups, specifically as a bromo-substituted aromatic compound with trifluoromethoxy functionality. The trifluoromethoxy group is notable for imparting distinct electronic properties, making it valuable in medicinal chemistry and materials science.
The synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can be achieved through several methods, primarily involving bromination reactions. One common approach includes:
The reaction conditions are critical for optimizing yield and selectivity. The use of NBS is preferred due to its ability to release bromine in a controlled manner, minimizing side reactions that can lead to polybrominated products. The reaction may also involve the use of catalysts or additives to improve selectivity towards the desired product.
The molecular structure of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene features a benzene ring substituted with:
This arrangement contributes to its unique reactivity and physical properties.
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can undergo various chemical transformations:
The specific conditions under which these reactions occur, such as temperature, solvent choice, and concentration of reactants, are crucial for achieving high yields and desired selectivity.
The mechanism of action for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene involves its interaction with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the trifluoromethoxy group can participate in both electrophilic and nucleophilic interactions due to its electronegative fluorine atoms. This duality enhances the compound's versatility in chemical transformations.
The compound exhibits significant stability under standard conditions but can react under specific catalytic conditions or when exposed to strong nucleophiles. Its trifluoromethoxy group imparts unique electronic characteristics that influence its reactivity patterns.
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4